molecular formula C13H15NO7 B8764930 Butanoic acid, 4-(4-formyl-2-methoxy-5-nitrophenoxy)-, methyl ester CAS No. 176375-42-1

Butanoic acid, 4-(4-formyl-2-methoxy-5-nitrophenoxy)-, methyl ester

Cat. No. B8764930
Key on ui cas rn: 176375-42-1
M. Wt: 297.26 g/mol
InChI Key: IAYUODHBFOOQCA-UHFFFAOYSA-N
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Patent
US08853270B2

Procedure details

To a clear yellow solution of methyl 4-(4′-formyl-2′-methoxy-5′-nitrophenoxy) butanoate (5) (1 g, 3.36 mmol) in THF (10 cm3) was added, portion wise, sodium borohydride (128 mg, 3.36 mmol). The solution quickly changed appearance, becoming deep orange after about 5 mins. The mixture was stirred for a further 55 mins before water was added (25 cm3), the subsequent yellow mixture was extracted with ether (3×30 cm3) and the combined organic extracts were dried (MgSO4) and concentrated in vacuo providing a pale yellow solid. The solid, 6 was used without further purification (875 mg, 87.5%). A small amount of material (200 mg, 0.67 mmol) was purified via column chromatography (SiO2, hexane:EtOAc 2:1 v/v) so that complete characterisation data could be obtained. m.p. 100° C. [lit. (D. L. McMinn and M. M. Greenberg, Tetrahedron, 1996, 52, 3827.) m.p. 98-100° C.]. Found C, 52.2; H, 5.7; N, 4.7; C13H17NO7 requires C, 52.2; H, 5.7; N, 4.7%; Rf 0.24 (SiO2, hexane:EtOAc 2:1 v/v); νmax (KBr disc)/cm−1 3400-3100 (br), 3000-2800 (m), 1730 (s), 1280, 1220; δH (200 MHz, CDCl3) 2.20 (2H, q, J=7.3 Hz, CH2), 2.56 (2H, t, J 7.3 Hz, CH2), 2.61 (1H, br, OH), 3.70 (3H, s, OCH3), 3.98 (3H, s, OCH3), 4.13 (2H, t, J=7.3 Hz, CH2), 4.95 (2H, s, CH2), 7.15 (1H, s, H-3′), 7.71 (1H, s, H-6′) ppm; δC (100 MHz, CDCl3) 24.3 (CH2), 30.4 (CH2), 51.7 (OCH3), 56.4 (OCH3), 62.8 (CH2), 68.3 (CH2), 109.5 (CH), 111.2 (CH), 132.4, 139.6, 147.2, 154.3, 173.4 (COOCH3) ppm; m/z (FAB) 299 [(M+), 15%], 282 [(M-OH), 40%].
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
128 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
material
Quantity
200 mg
Type
reactant
Reaction Step Five
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][C:6]([O:7][CH2:8][CH2:9][CH2:10][C:11]([O:13][CH3:14])=[O:12])=[C:5]([O:20][CH3:21])[CH:4]=1)=[O:2].[BH4-].[Na+].O.[K+].[Br-]>C1COCC1.CCCCCC.CCOC(C)=O>[OH:2][CH2:1][C:3]1[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][C:6]([O:7][CH2:8][CH2:9][CH2:10][C:11]([O:13][CH3:14])=[O:12])=[C:5]([O:20][CH3:21])[CH:4]=1 |f:1.2,4.5,7.8|

Inputs

Step One
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.CCOC(=O)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)C1=CC(=C(OCCCC(=O)OC)C=C1[N+](=O)[O-])OC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
128 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
material
Quantity
200 mg
Type
reactant
Smiles
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.CCOC(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Seven
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added (25 cm3)
EXTRACTION
Type
EXTRACTION
Details
the subsequent yellow mixture was extracted with ether (3×30 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
providing a pale yellow solid
CUSTOM
Type
CUSTOM
Details
The solid, 6 was used without further purification (875 mg, 87.5%)
CUSTOM
Type
CUSTOM
Details
could be obtained

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
OCC1=CC(=C(OCCCC(=O)OC)C=C1[N+](=O)[O-])OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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